molecular formula C21H16ClN3O4S B12142688 (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12142688
M. Wt: 441.9 g/mol
InChI Key: MFYKRDWHNMVKIS-WQRHYEAKSA-N
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Description

The compound (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione belongs to a class of thiazolo-triazine-dione derivatives characterized by fused heterocyclic cores and substituted benzylidene/benzyl groups. Its structure features:

  • A 4-chlorobenzylidene group at position 2 (Z-configuration), introducing electron-withdrawing effects via the chloro substituent.
  • A 3,4-dimethoxybenzyl group at position 6, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.

While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., ) are synthesized via Knoevenagel condensation of thiazolo-triazine-dione precursors with substituted benzaldehydes, often in acetic anhydride/acetic acid with sodium acetate catalysis .

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11-

InChI Key

MFYKRDWHNMVKIS-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds like (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Molecular Weight Reference
Target Compound 4-Chlorobenzylidene 3,4-Dimethoxybenzyl Cl, OCH₃ ~481.9 g/mol*
(2Z)-6-(2-Chlorobenzyl)-2-(3-methoxybenzylidene) analog () 3-Methoxybenzylidene 2-Chlorobenzyl Cl, OCH₃ 427.89 g/mol
(2Z)-6-Benzyl-2-benzylidene analog () Benzylidene Benzyl None 361.41 g/mol
(2Z)-6-Benzyl-2-(4-bromobenzylidene) analog () 4-Bromobenzylidene Benzyl Br 426.29 g/mol
(2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl) analog () 3-Chlorobenzylidene 4-Propoxybenzyl Cl, OCH₂CH₂CH₃ 448.91 g/mol

Key Observations :

  • Electron-Donating Groups (EDGs) : The 3,4-dimethoxybenzyl group (Position 6) increases solubility and may stabilize charge-transfer interactions, contrasting with less polar substituents like benzyl () or propoxy () .
  • Steric Effects : Bulky substituents (e.g., 4-propoxy in ) may reduce conformational flexibility, whereas smaller groups (e.g., methoxy in ) retain planarity for π-π stacking .

Physicochemical Properties

Property Target Compound
Melting Point Not reported Not reported Not reported Not reported
IR Signatures (cm⁻¹) Expected: ~2200 (C≡N), ~1700 (C=O) 2220 (CN), 1719 (C=O)
Solubility Moderate (due to dimethoxy) Low (chloro/methoxy mix) Low (non-polar benzyl) Moderate (bromo)

Notes:

  • The absence of direct melting point data for the target compound necessitates extrapolation from analogs. For example, thiazolo-triazine-dione derivatives typically exhibit high melting points (200–280°C) due to rigid cores .
  • IR spectra for similar compounds show strong C=O stretches (~1700 cm⁻¹) and CN stretches (~2200 cm⁻¹), consistent with the target’s structure .

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